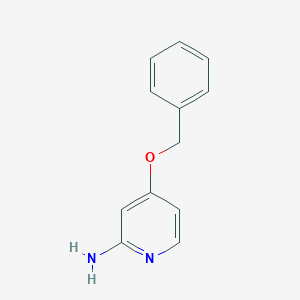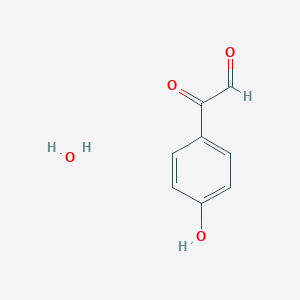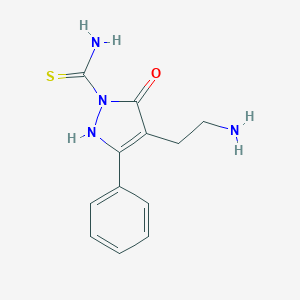
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, commonly known as P-Pyrazole-1-Carbothioamide (P-PCA), is an organic compound that has been studied for its potential applications in a variety of scientific research fields. The compound has been studied for its ability to act as a chelator, a ligand, and a catalyst, as well as for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Antidepressant Activity
- Studies have shown that derivatives of the compound, specifically thiophene-based pyrazolines with a carbothioamide tail unit, demonstrate potential antidepressant activities. Such compounds reduced immobility time significantly in force swimming and tail suspension tests, suggesting their therapeutic usefulness as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial and Biofilm Inhibition
- N-substituted pyrazole derivatives, including a compound structurally similar to the one , exhibited significant in vitro activity against Haemophilus influenzae and H. parainfluenzae. This included inhibitory effects on both planktonic cells and biofilm-forming cells, indicating their potential in treating infections associated with these bacteria (Kosikowska, Malm, Pitucha, Rajtar, & Polz-Dacewicz, 2013).
Tautomerism and Structural Analysis
- Pyrazoline derivatives have been synthesized and analyzed for their structural properties, including tautomerism. The existence of tautomers and their stability were discussed, offering insights into the chemical nature and reactivity of these compounds (Miguel et al., 2016).
Anticancer Activity
- Certain pyrazoline derivatives have demonstrated significant antiproliferative activity against cancer cell lines, such as HepG-2, Hela, and A549. Compounds like 1b and 2b not only exhibited potent anticancer activity but also induced apoptosis in cancer cells, suggesting their potential as antitumor drug candidates (Wang et al., 2017).
- Additionally, other studies have found that novel pyrazole derivatives can inhibit topoisomerase IIα, a crucial enzyme for cell proliferation, further demonstrating their anticancer potential (Alam et al., 2016).
Antiaggregating and Other Activities
- Some derivatives of pyrazoline have shown platelet antiaggregating activity, as well as moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, highlighting their multifaceted pharmacological potential (Bondavalli et al., 1992).
properties
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAZAQEKLFVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

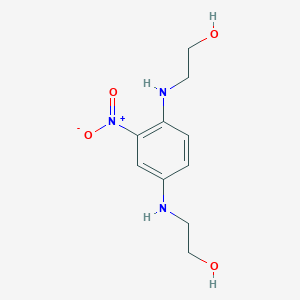
![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)


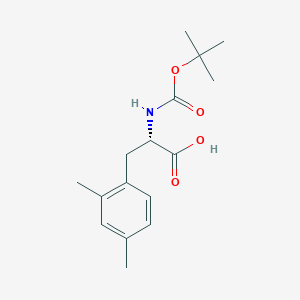
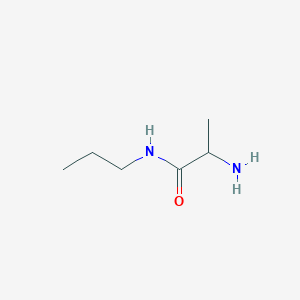
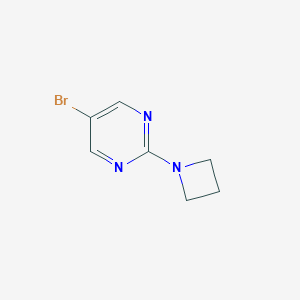



![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
